molecular formula C7H9NOS B125755 N-[2-(2-Thienyl)ethyl]formamide CAS No. 28783-49-5

N-[2-(2-Thienyl)ethyl]formamide

Cat. No.: B125755
CAS No.: 28783-49-5
M. Wt: 155.22 g/mol
InChI Key: HBWLGAIQNVAFGS-UHFFFAOYSA-N
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Description

N-[2-(2-Thienyl)ethyl]formamide is an organic compound with the molecular formula C7H9NOS. It consists of a formamide group attached to a thienyl ethyl moiety. This compound is notable for its unique structure, which includes a thiophene ring, a sulfur-containing five-membered aromatic ring. The presence of the thiophene ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

N-[2-(2-Thienyl)ethyl]formamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(2-Thienyl)ethyl]formamide can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-ethylamine with ethyl formate in the presence of sodium bicarbonate. The reaction is typically carried out at room temperature, and the product is obtained in high yield. The reaction conditions are as follows:

    Reactants: Thiophene-2-ethylamine, ethyl formate, sodium bicarbonate

    Solvent: Ethyl acetate

    Temperature: Room temperature

    Yield: Approximately 97%

The reaction mixture is stirred overnight, and the product is extracted using ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to obtain this compound as a brown oil .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reactants and solvents, along with precise control of reaction conditions, is essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Thienyl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Thiophene-2-ethylamine

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of N-[2-(2-Thienyl)ethyl]formamide is primarily related to its ability to interact with biological molecules through its formamide and thiophene groups. The formamide group can form hydrogen bonds with proteins and nucleic acids, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(2-Thienyl)ethyl]formamide can be compared with other similar compounds, such as:

    Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a formamide group.

    Thiophene-2-ethylamine: Lacks the formamide group, making it less versatile in certain reactions.

    N-(2-(thien-2-yl)ethyl)acetamide: Contains an acetamide group instead of a formamide group, leading to different reactivity and properties.

The uniqueness of this compound lies in its combination of the formamide and thiophene groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLGAIQNVAFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-thienyl)ethylamine (15.0 g, 118 mmol) was dissolved in formic acid (120 ml) while cooling with an water bath. The solution was cooled to 0° C. Acetic acid anhydride (45 ml) was added dropwise. The reaction mixture was stirred at room temperature for 3 h. It was cooled to 0° C., and water (45 ml) was added dropwise. The mixture was stirred for 16 h, while it was warming up to room temperature. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (300 ml). The solution was washed with water (2×150 ml) and saturated sodium hydrogen carbonate solution (200 ml). It was dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (180 g), using ethyl acetate/heptane (2:1) as eluent to give 14.30 g of N-(2-(2-thienyl)ethyl)formamide.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

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